molecular formula C18H18N2O3S2 B2823016 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-16-7

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2823016
CAS No.: 863512-16-7
M. Wt: 374.47
InChI Key: NZJZFNWIFOSCNG-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJZFNWIFOSCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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